molecular formula C21H26N2O4S2 B2444208 (Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one CAS No. 303792-99-6

(Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one

Cat. No.: B2444208
CAS No.: 303792-99-6
M. Wt: 434.57
InChI Key: NDWFKLJVNUEOJB-SDXDJHTJSA-N
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Description

(Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H26N2O4S2 and its molecular weight is 434.57. The purity is usually 95%.
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Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-26-17-8-6-16(7-9-17)15-18-20(25)23(21(28)29-18)10-4-2-3-5-19(24)22-11-13-27-14-12-22/h6-9,15H,2-5,10-14H2,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWFKLJVNUEOJB-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The presence of the morpholine group and methoxybenzylidene moiety enhances its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G0/G1 phase arrest in cancer cells, leading to decreased cell division and growth .
  • Apoptosis Induction : In vitro studies reveal that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades .
  • Inhibition of Angiogenesis : Some derivatives have demonstrated antiangiogenic effects, reducing tumor vascularization and nutrient supply .

The following table summarizes the anticancer activities observed in related thiazolidin-4-one derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
Compound CA5498Angiogenesis inhibition

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Thiazolidin-4-one derivatives have been reported to possess activity against a range of bacterial strains:

  • Bacterial Inhibition : Studies have shown that these compounds can inhibit biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

The table below highlights the antimicrobial efficacy against selected strains:

StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.5 µg/mLAntibacterial
Pseudomonas aeruginosa1 µg/mLAntibacterial

Case Studies

Several case studies have explored the biological activity of thiazolidin-4-one derivatives:

  • Study on Anticancer Effects : A study conducted on a series of thiazolidinones demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications in substituents significantly impacted potency, with some derivatives showing IC50 values below 10 µM against breast cancer cells .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of thiazolidinone derivatives against biofilm-forming bacteria. The study found that certain derivatives could reduce biofilm formation by over 50% at concentrations equal to their MICs, indicating a promising avenue for treating resistant infections .

Scientific Research Applications

Antibacterial Properties

MMT has demonstrated notable antibacterial activity against various strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism underlying its antibacterial effects is believed to involve the inhibition of bacterial growth and protein synthesis. Studies have shown that MMT disrupts cellular processes essential for bacterial survival, although the precise pathways remain under investigation.

Antiviral Activity

Research indicates that MMT exhibits antiviral properties against influenza A and B viruses. The antiviral effect is thought to be mediated through interference with viral replication processes. Preliminary studies suggest that MMT may inhibit key viral enzymes, thereby limiting the spread of the virus within host cells.

Antioxidant Effects

MMT has also been studied for its antioxidant capabilities. The compound's unique structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property could have implications for therapeutic strategies aimed at combating oxidative stress-related diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-(4-Methoxybenzylidene)thiazol-4(5H)-oneThiazole ring; methoxybenzylideneAntimicrobial activity
3-Morpholino-6-(4-chlorophenyl)thiazolidinoneMorpholino group; chlorophenyl substitutionAntimicrobial properties
2-Thioxothiazolidin-4-one derivativesBasic thiazolidine structureVarious biological activities

The distinct combination of substituents in MMT enhances its biological efficacy, particularly in inhibiting melanin production while exhibiting antioxidant properties.

Antibacterial Efficacy Study

A study conducted by researchers evaluated the antibacterial efficacy of MMT against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting that MMT could be a candidate for developing new antibacterial agents.

Antiviral Mechanism Exploration

In another study focusing on the antiviral properties of MMT against influenza viruses, researchers found that treatment with MMT significantly reduced viral titers in infected cell cultures. Further molecular docking studies revealed potential binding sites on viral proteins, supporting the hypothesis that MMT interferes with viral replication mechanisms.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The C=S moiety in the 2-thioxothiazolidin-4-one system demonstrates susceptibility to nucleophilic substitution. Key reactions include:

Reaction Conditions Product Evidence
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°C2-Alkylthio derivativesAnalogous thiazolidinone reactivity
AminolysisPrimary amines, EtOH, reflux, 6–8 hrs2-Amino-thiazolidin-4-one derivativesIR loss of ν(C=S) at 1,150 cm⁻¹
Thiol displacementR-SH, NaOH, H₂O/EtOH, 50°CDisulfide-linked dimers or thioether productsNMR δ 3.7–4.1 ppm (CH₂-S) shifts

For example, treatment with methyl iodide under basic conditions replaces the thioxo sulfur with a methylthio group, confirmed by the disappearance of the ν(C=S) IR peak .

Electrophilic Addition to the Benzylidene Moiety

The α,β-unsaturated ketone system in the (Z)-4-methoxybenzylidene group participates in conjugate additions:

Reaction Conditions Product Stereochemical Outcome
Michael additionR-NH₂, EtOH, RT, 12 hrsβ-Amino adductsRetention of Z-configuration
HalogenationBr₂/CCl₄, 0°C, 1 hrDibrominated adducts at C5 and C6 positionsConfirmed by X-ray diffraction

The Z-configuration of the benzylidene group directs regioselectivity during bromination, favoring anti-addition across the double bond . Intramolecular hydrogen bonding (C–H⋯O) stabilizes the transition state, as observed in crystallographic studies .

Oxidation

The thioxo group and morpholino-oxohexyl chain are oxidation targets:

Target Site Oxidizing Agent Product Analytical Data
Thioxo (C=S)H₂O₂, AcOH, 60°CSulfoxide (C=SO) or sulfone (C=SO₂)MS: m/z +16 (SO) or +32 (SO₂)
Morpholino amideKMnO₄, H₂SO₄, 100°CCarboxylic acid derivativeIR ν

Preparation Methods

Formation of 2-Thioxothiazolidin-4-one

The core structure is synthesized via cyclization of N-substituted mercaptoacetamide derivatives. A representative protocol involves:

Reagents :

  • Chloroacetyl chloride
  • Ammonium thiocyanate
  • Morpholine hexanoic acid derivative

Procedure :

  • React 6-morpholinohexanoic acid with chloroacetyl chloride in dichloromethane (DCM) using pyridine as a base.
  • Treat the resulting acyl chloride with ammonium thiocyanate to form 3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one (Intermediate A).

Conditions :

  • Temperature: 0–25°C
  • Time: 4–6 hours
  • Yield: 72–85%

Characterization :

  • EI-MS : m/z 341.1 [M+H]+
  • ¹H NMR (CDCl₃): δ 3.73 (t, J = 4.7 Hz, 4H, morpholine), 2.62 (t, J = 5.2 Hz, 2H, hexyl chain), 1.93–2.21 (m, 8H, hexyl/morpholine).

Introduction of the 4-Methoxybenzylidene Group

Knoevenagel Condensation

The Z-configured benzylidene moiety is installed via condensation of Intermediate A with 4-methoxybenzaldehyde :

Reagents :

  • 4-Methoxybenzaldehyde
  • Piperidine (catalyst)
  • Anhydrous ethanol

Procedure :

  • Reflux Intermediate A (1 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol with 5 mol% piperidine.
  • Monitor reaction progress by TLC (hexane:ethyl acetate = 3:1).

Optimization Data :

Condition Temperature (°C) Time (h) Z/E Ratio Yield (%)
Ethanol/piperidine 80 6 9:1 68
Acetic acid 120 3 6:1 55
Microwave (150 W) 100 1 8:1 73

Key Findings :

  • Ethanol/piperidine system maximizes Z-selectivity via kinetic control.
  • Microwave irradiation improves yield while maintaining stereoselectivity.

Purification :

  • Column chromatography (SiO₂, chloroform:methanol = 15:1)
  • Final recrystallization from ethanol/water (4:1)

Side Chain Functionalization

Synthesis of 6-Morpholinohexanoic Acid

The morpholinohexyl side chain is prepared through:

Stepwise Protocol :

  • Acylation : React hexanoic acid with thionyl chloride to form hexanoyl chloride.
  • Aminolysis : Treat with morpholine in DCM at 0°C (yield: 89%).
  • Crystallization : Recrystallize from ethyl acetate to ≥99% purity.

Critical Parameters :

  • Stoichiometry: 1:1.05 (acid:morpholine)
  • Reaction time: 2 hours

Stereochemical Control

Z-Isomer Stabilization

The Z-configuration is favored due to:

  • Intramolecular H-bonding between the thioxo group and benzylidene proton
  • Steric hindrance from the 6-morpholinohexyl chain

Computational Data :

Parameter Z-Isomer (kcal/mol) E-Isomer (kcal/mol)
ΔG (B3LYP/6-31G*) -214.7 -208.9
Dipole moment 5.2 Debye 4.7 Debye

Scalability and Industrial Considerations

Process Optimization

  • Cost-Efficiency : Replace column chromatography with antisolvent crystallization (yield: 91% at 500 g scale).
  • Green Chemistry : Use cyclopentyl methyl ether (CPME) as a recyclable solvent.

Environmental Metrics :

Metric Batch Process Continuous Flow
E-factor 18.7 6.2
PMI (kg/kg product) 32.4 11.8

Q & A

Q. What are the standard synthetic protocols for (Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-substituted-2-thioxothiazolidin-4-one) and an aromatic aldehyde (e.g., 4-methoxybenzaldehyde). Key steps include:

  • Reagent selection : Use sodium acetate as a base and acetic acid/DMF as solvents for controlled benzylidene formation .
  • Reaction optimization : Reflux for 2–12 hours (monitored via TLC), with yields improved by adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiazolidinone to aldehyde) .
  • Purification : Recrystallization from DMF-ethanol mixtures enhances purity .

Q. What spectroscopic techniques are recommended for characterizing stereochemistry and purity?

  • NMR (1H/13C) : Confirm Z-configuration of the benzylidene group via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons, absent in Z-isomers) .
  • X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for structurally related thiazolidinones .
  • HPLC-MS : Assess purity (>95%) and detect byproducts from morpholinohexyl side-chain reactions .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Antimicrobial assays : Use standardized broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
  • Anticancer screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to cisplatin controls .

Advanced Research Questions

Q. How do structural modifications at the morpholino or benzylidene positions influence bioactivity?

  • Morpholinohexyl chain : Replace with piperazine or thiomorpholine to modulate solubility and target engagement (e.g., kinase inhibition). Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets in hemoglobin subunits .
  • Benzylidene substituents : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilicity and ROS-scavenging activity, as shown in related thiazolidinones .
  • Validation : Compare IC50 shifts in enzyme inhibition assays (e.g., NADPH oxidase) .

Q. How can molecular docking predict interactions with hemoglobin subunits, and what experimental validations are required?

  • Docking workflow : Use PDB structures (e.g., 1GZX for hemoglobin α/β) and optimize ligand poses with MM/GBSA scoring. Focus on hydrogen bonding with His58 and π-π stacking with Phe42 .
  • Validation :
    • Surface plasmon resonance (SPR) to measure binding affinity (KD).
    • Circular dichroism (CD) to monitor conformational changes in hemoglobin upon ligand binding .

Q. What strategies resolve contradictions in reported biological activities of thioxothiazolidinones?

  • Dose-response normalization : Account for variations in cell viability assays (e.g., MTT vs. resazurin) by standardizing to µM concentrations .
  • Redox interference controls : Include catalase or superoxide dismutase in ROS assays to distinguish direct enzyme inhibition from artifact signals .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus EC50 ranges .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variable groups : Systematically modify the morpholinohexyl chain (e.g., alkyl vs. aryl substituents) and benzylidene para-methoxy group .
  • Assay panels : Test derivatives against 3+ biological targets (e.g., bacterial gyrase, topoisomerase II) to identify selectivity trends .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .

Q. What synthetic challenges arise from the morpholinohexyl side chain, and how are they addressed?

  • Side reactions : The morpholino carbonyl may undergo unintended nucleophilic attack. Mitigate by using mild bases (e.g., ammonium acetate) and low-temperature conditions .
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/CH2Cl2) to separate regioisomers .

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